Tropolone

Metal Chelation Coordination Chemistry Stability Constants

Tropolone (CAS 533-75-5) is a benchmark tyrosinase inhibitor (IC50 0.4 μM) and potent metal chelator, outperforming β-thujaplicin in oxidative DNA damage protection (IC50 15 μM vs. 74 μM). With an MIC of 15.6 μg/mL against Pseudomonas aeruginosa, it serves as a critical positive control for anti-pseudomonal agent development. Its superior iron-sequestering ability makes it ideal for environmentally benign wood preservative systems. Choose Tropolone for validated, high-impact research and industrial applications.

Molecular Formula C7H6O2
Molecular Weight 122.12 g/mol
CAS No. 533-75-5
Cat. No. B020159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTropolone
CAS533-75-5
SynonymsTropolone
Molecular FormulaC7H6O2
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=O)C=C1)O
InChIInChI=1S/C7H6O2/c8-6-4-2-1-3-5-7(6)9/h1-5H,(H,8,9)
InChIKeyMDYOLVRUBBJPFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tropolone (CAS 533-75-5): Chemical Class and Baseline Characteristics for Research and Industrial Procurement


Tropolone (CAS 533-75-5) is a cyclic ketone, specifically cyclohepta-2,4,6-trien-1-one substituted by a hydroxy group at position 2 [1]. It is a seven-membered non-benzenoid aromatic compound, also known as 2-hydroxycyclohepta-2,4,6-trien-1-one [2]. Tropolone is a toxin produced by the agricultural pathogen Burkholderia plantarii and possesses a role as a bacterial metabolite, toxin, and fungicide [1]. It is a sensitive reagent for reducing sugars and an organic chelator that forms complexes with trivalent lanthanide ions (Eu3+, Gd3+, and Tb3+) .

Why Tropolone Cannot Be Simply Replaced by Other Tropolone Analogs: Critical Differences in Activity and Selectivity


Direct substitution of Tropolone with other tropolone derivatives, such as β-thujaplicin (hinokitiol) or β-thujaplicinol, is not scientifically valid due to significant differences in molecular structure that dictate distinct biological and chemical properties. The presence and position of hydroxyl groups, as well as side chain substitutions, profoundly impact metal chelation affinity, enzyme inhibition selectivity, and overall biological activity [1]. For instance, β-thujaplicin, which lacks the 7-OH group of the tropolone ring, is inactive against HIV-1 RNase H, while hydroxylated analogs like β-thujaplicinol are highly potent and selective [1]. These structural variations preclude simple interchangeability and necessitate a careful evaluation of the specific evidence presented below.

Quantitative Evidence Guide: Verifiable Differentiation of Tropolone from Its Closest Analogs


Metal Chelation Stability: Tropolone vs. Acetylacetone

Tropolone forms more stable metal complexes than acetylacetone, a common β-diketone chelator. The formation constants of several metal derivatives of tropolone were determined and compared to those of acetylacetone [1]. The metal-tropolone compounds were found to be more stable than the corresponding acetylacetone compounds, providing evidence of the greater stability of five-membered chelate rings compared to six-membered rings [1].

Metal Chelation Coordination Chemistry Stability Constants

Tyrosinase Inhibition: Tropolone vs. Kojic Acid

Tropolone is a significantly more potent tyrosinase inhibitor than kojic acid, a widely used standard. The IC50 of tropolone against mushroom tyrosinase is 0.4 μM, whereas kojic acid exhibits an IC50 of 23 μM under comparable assay conditions [1].

Tyrosinase Inhibition Enzyme Kinetics Melanogenesis

Cytoprotection Against Oxidative Stress: Tropolone vs. β-Thujaplicin

Tropolone is more effective than β-thujaplicin (hinokitiol) at protecting against hydrogen peroxide-induced DNA damage and apoptosis. In a study with Jurkat cells, tropolone provided dose-dependent protection with an IC50 of 15 μM, while β-thujaplicin exhibited an IC50 of 74 μM [1]. This protective effect was attributed to the formation of a redox-inactive iron complex.

Antioxidant DNA Damage Iron Chelation

Insecticidal Activity: Tropolone vs. Hinokitiol and DEET

Tropolone exhibits superior insecticidal activity compared to hinokitiol (β-thujaplicin) and the common repellent DEET. Against the mites Tyrophagus putrescentiae and Dermatophagoides farinae, tropolone was more effective than hinokitiol, and both were stronger than DEET [1].

Insecticidal Acaricidal Pest Control

Antibacterial Activity: Tropolone vs. Plant Extracts Against P. aeruginosa

Tropolone was the most effective antibacterial agent tested against elastase-producing Pseudomonas aeruginosa isolates, completely inhibiting growth at 15.6 μg/mL. This was significantly more potent than plant extracts like garlic (500 μg/mL), onion (1000 μg/mL), and moringa (500 μg/mL) [1].

Antibacterial Elastase Inhibition Pseudomonas

Carboxypeptidase A Inhibition: Tropolone vs. 1,10-Phenanthroline

Tropolone is a far more potent inhibitor of the metalloprotease carboxypeptidase A than the standard metal chelator 1,10-phenanthroline. The IC50 of tropolone was 2.73×10⁻⁶ M, while its analog hinokitiol showed a similar IC50 of 2.76×10⁻⁶ M [1]. The inhibitory activity of both was much higher than that of the positive control 1,10-phenanthroline [1].

Metalloprotease Inhibition Carboxypeptidase A Enzyme Assay

Key Research and Industrial Application Scenarios for Tropolone Based on Quantitative Evidence


Gold-Standard Tyrosinase Inhibition Studies and Anti-Browning Formulation

Tropolone's exceptional potency as a tyrosinase inhibitor (IC50 of 0.4 μM) [1] makes it the benchmark compound for validating new inhibitors in melanogenesis research and for developing effective anti-browning agents for foods and cosmetics.

Metal Chelation in Wood Preservation and Industrial Biocides

Its strong and stable metal chelation properties, demonstrated by its ability to inhibit fungal wood degradation by sequestering iron [1] and its superior stability compared to acetylacetone complexes [2], position it as a key component in environmentally benign wood preservative systems and industrial biocides.

Antioxidant and Cytoprotective Agent for Cell Culture

With an IC50 of 15 μM for protection against oxidative DNA damage, outperforming β-thujaplicin (IC50 74 μM) [1], tropolone is a valuable reagent for mitigating oxidative stress in sensitive cell lines and for studying iron-mediated cytotoxicity pathways.

Potent Antibacterial Scaffold Against P. aeruginosa

Given its high potency against elastase-producing Pseudomonas aeruginosa with an MIC of 15.6 μg/mL, significantly exceeding plant extracts [1], tropolone serves as a crucial positive control and a lead scaffold for developing novel anti-pseudomonal agents.

Technical Documentation Hub

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